molecular formula C14H13ClN2O2 B1414892 N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide CAS No. 1082185-00-9

N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide

Cat. No.: B1414892
CAS No.: 1082185-00-9
M. Wt: 276.72 g/mol
InChI Key: IPZXYSYHHXVCGF-UHFFFAOYSA-N
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Description

N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide is a substituted acetamide derivative featuring a 5-amino-2-chlorophenyl group linked to a phenoxyacetamide scaffold. This compound is part of a broader class of phenoxyacetamides, which are frequently explored for their bioactivity, particularly as enzyme inhibitors (e.g., monoamine oxidases) and intermediates in organic synthesis .

Properties

IUPAC Name

N-(5-amino-2-chlorophenyl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-12-7-6-10(16)8-13(12)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZXYSYHHXVCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide typically involves the reaction of 5-amino-2-chlorophenylamine with phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters and efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce aniline derivatives. Substitution reactions can result in various substituted phenoxyacetamides .

Scientific Research Applications

N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Similarities and Variations

The target compound shares a core phenoxyacetamide structure with several analogues, differing primarily in substituents on the aromatic rings. Key structural comparisons include:

Compound Name Substituents on Aromatic Rings Key Functional Groups References
N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide 5-Amino-2-chlorophenyl, phenoxy Acetamide, amino, chloro, ether -
N-(4-Chloro-2-fluorophenyl)-2-phenoxyacetamide (Gc) 4-Chloro-2-fluorophenyl, phenoxy Acetamide, chloro, fluoro, ether
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide 5-Amino-2-methoxyphenyl, 2,4-dichlorophenoxy Acetamide, amino, methoxy, chloro
2-{2-[(5-Chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide Thiazolidinone core, multiple chloro/methoxy Acetamide, thiazolidinone, imino

Key Observations :

  • Electron-Withdrawing vs.
  • Hybrid Structures: Compounds like incorporate heterocyclic moieties (thiazolidinone), diverging from the simpler acetamide scaffold but retaining chloro-substituted aromatic rings.

Physical Properties

Melting points and synthetic yields vary significantly with substituents:

Compound Melting Point (°C) Yield (%) References
N-(6-Amino-3-ethyl-pyrimidinyl)-2-phenoxyacetamide (34) 289–293 88
N-(4-Chloro-2-fluorophenyl)-2-phenoxyacetamide (Gc) 110–111 -
N-(3,4-Difluorophenyl)-2-phenoxyacetamide (Gb) 90–91 -
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide Not reported -

Trends :

  • Amino Groups: Amino-substituted derivatives (e.g., compound 34 in ) exhibit higher melting points (>280°C), likely due to intermolecular hydrogen bonding.
  • Halogenation : Chloro- and fluoro-substituted acetamides (e.g., Gc, Gb) have lower melting points, reflecting reduced crystallinity .

Pharmacological Activity

Phenoxyacetamides are prominent MAO inhibitors.

Compound MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity Index (MAO-A/B) References
2-(4-Methoxyphenoxy)acetamide (12) 0.18 44.2 245
2-(4-((Prop-2-ynylimino)methyl)phenoxy)acetamide (21) 0.018 0.07 0.26

Implications for Target Compound :

  • The 5-amino group may enhance MAO-A selectivity, similar to compound 12, by interacting with the enzyme’s active site .
  • Chloro substituents (as in Gc ) could modulate lipophilicity and membrane permeability, affecting potency.

Biological Activity

N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a phenoxyacetamide scaffold with an amino group and a chlorine substituent on the aromatic ring. Its molecular formula is C14H12ClN2O2C_{14}H_{12}ClN_{2}O_{2}, with a molecular weight of approximately 276.71 g/mol. The structural characteristics contribute to its interaction with biological targets, influencing its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits notable antibacterial and antifungal properties. The compound has been studied for its mechanism of action, which involves the inhibition of key enzymatic activities in pathogens.

Key Findings:

  • Antibacterial Activity: The compound shows effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. Studies have demonstrated its ability to inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, a critical virulence factor in bacterial infections .
  • Antifungal Activity: In vitro assays suggest that it disrupts cell wall synthesis in fungi, leading to cell death. This mechanism is crucial for developing antifungal therapies, especially against drug-resistant strains.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications in its structure. Research has identified several structural features that enhance its potency:

Structural Feature Description Impact on Activity
Amino GroupEnhances solubility and interaction with targetsIncreased antibacterial activity
Chlorine SubstitutionModulates electronic properties of the aromatic ringImproved binding affinity to bacterial targets
Phenoxy MoietyProvides stability and enhances bioavailabilityCritical for antifungal activity

These modifications highlight the importance of specific functional groups in optimizing the compound's efficacy against pathogens.

Case Studies and Research Findings

  • Inhibition of Pseudomonas aeruginosa T3SS:
    • A study characterized a series of phenoxyacetamide derivatives, including this compound, revealing IC50 values below 1 µM against T3SS-mediated secretion . The findings suggest that these compounds bind specifically to the T3SS needle protein PscF, inhibiting its function.
  • Antifungal Mechanism:
    • In vitro studies demonstrated that the compound effectively disrupts fungal cell wall synthesis, leading to increased permeability and subsequent cell lysis. This mechanism was particularly evident against Candida albicans and other pathogenic fungi.
  • Comparative Studies:
    • Comparative analysis with structurally similar compounds showed that variations in halogen substitutions significantly affected their biological activities. For example, compounds with bromine substitutions exhibited broader antifungal spectra compared to their chlorine counterparts.

Q & A

Q. How is bioactivity evaluated in plant or microbial models?

  • Methodology :
  • Petri Dish Assays : Test inhibition rates against barnyard grass or lettuce at 100 mg/L. Use stem/leaf spray methods for in vivo validation .
  • Docking Studies : Simulate interactions with target enzymes (e.g., acetolactate synthase) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide
Reactant of Route 2
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N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide

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